![molecular formula C16H13ClN6O2S2 B2581130 7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione CAS No. 674357-51-8](/img/structure/B2581130.png)
7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(4-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione is a useful research compound. Its molecular formula is C16H13ClN6O2S2 and its molecular weight is 420.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiviral Activity
The synthesis and investigation of various sulfur-containing compounds, particularly those with a thiadiazole moiety, have shown potential antiviral activities. For instance, the creation of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid through a six-step process, has demonstrated certain activities against the tobacco mosaic virus, indicating their potential in antiviral research (Chen et al., 2010).
Antimicrobial Applications
Further, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showcases another application of sulfur-containing compounds in combating microbial threats. These compounds have displayed moderate antimicrobial activity against several bacterial and fungal strains, illustrating their potential use in addressing infections and diseases caused by these microorganisms (Sah et al., 2014).
Immunomodulatory Effects
In the realm of immunotherapy, novel analogues of purine nucleosides synthesized in the thiazolo[4,5-d]pyrimidine ring system have been explored for their immunomodulatory effects. This research signifies the potential of such compounds in enhancing immune responses, offering pathways to novel treatments for viral infections and potentially other immune-related disorders (Nagahara et al., 1990).
Antiproliferative Activity
The synthesis and in vitro antiproliferative activity analysis against human cancer cell lines of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones have demonstrated the potential of sulfur-containing compounds in cancer research. Some of these compounds have shown potent antiproliferative activity, suggesting their application in developing cancer therapeutics (Chandrappa et al., 2008).
Wirkmechanismus
Purine derivatives
Purines are a significant class of molecules in biology, forming part of many bioactive molecules, such as ATP, GTP, cyclic AMP, NADH, and coenzyme A. Purine derivatives often have a role in signal transduction and translation .
Thiadiazole derivatives
Thiadiazole is a heterocyclic compound containing nitrogen, sulfur, and carbon atoms. Compounds containing a thiadiazole ring have been found to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
7-[(4-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN6O2S2/c1-8-20-21-16(26-8)27-15-18-12-11(13(24)19-14(25)22(12)2)23(15)7-9-3-5-10(17)6-4-9/h3-6H,7H2,1-2H3,(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNMAUUYKDVBPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

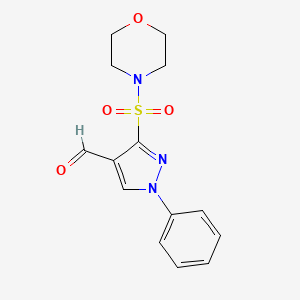

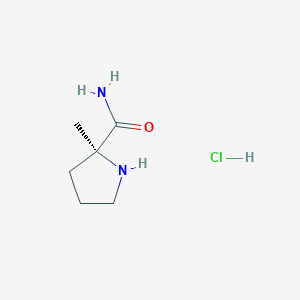
![N-[(1R*,4R*)-4-Aminocyclohexyl]-4-chlorobenzamide hydrochloride](/img/structure/B2581051.png)
![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3-(trifluoromethyl)aniline](/img/structure/B2581052.png)
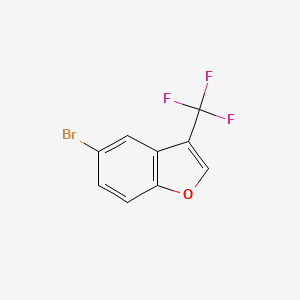
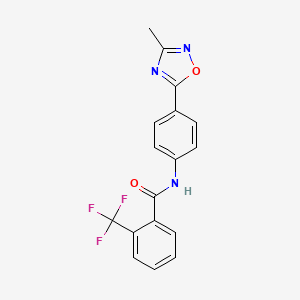
![tert-butyl N-({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2581060.png)
![ethyl 2-(2H-chromene-3-carboxamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2581063.png)
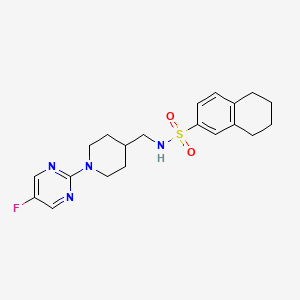


![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2581068.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2581069.png)